Home > Products > Screening Compounds P47474 > Amoxicillin and clavulanate potassium
Amoxicillin and clavulanate potassium -

Amoxicillin and clavulanate potassium

Catalog Number: EVT-1592515
CAS Number:
Molecular Formula: C24H27KN4O10S
Molecular Weight: 602.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A fixed-ratio combination of amoxicillin trihydrate and potassium clavulanate.
Overview

Amoxicillin and clavulanate potassium is a widely used antibiotic combination that enhances the efficacy of amoxicillin against beta-lactamase-producing bacteria. Amoxicillin, a semisynthetic penicillin, exhibits broad-spectrum antibacterial activity, while clavulanate potassium serves as a beta-lactamase inhibitor, preventing the degradation of amoxicillin by bacterial enzymes. This combination is particularly effective in treating various infections, including respiratory tract infections, urinary tract infections, and skin infections.

Source

The compound is derived from natural sources and synthesized through chemical processes. Amoxicillin is synthesized from penicillin G, while clavulanate potassium is obtained from the fermentation of Streptomyces clavuligerus. The combination is commercially available in various formulations, including tablets and suspensions.

Classification

Amoxicillin and clavulanate potassium belong to the class of beta-lactam antibiotics. They are classified as follows:

  • Antibiotic Type: Beta-lactam antibiotics
  • Mechanism of Action: Inhibition of bacterial cell wall synthesis (amoxicillin) and inhibition of beta-lactamase enzymes (clavulanate)
  • Therapeutic Use: Broad-spectrum antibiotic therapy
Synthesis Analysis

Methods

The synthesis of amoxicillin involves the following key steps:

  1. Starting Material: Penicillin G is the primary starting material.
  2. Acylation: Penicillin G undergoes acylation with 6-amino-penicillanic acid to produce amoxicillin.
  3. Purification: The product is purified using crystallization techniques.

For clavulanate potassium:

  1. Fermentation: Streptomyces clavuligerus is cultured under controlled conditions to produce clavulanic acid.
  2. Extraction and Purification: Clavulanic acid is extracted and converted to its potassium salt form through neutralization.

Technical Details

The synthesis processes are optimized for yield and purity, often employing chromatographic techniques for purification. The stability of both compounds during synthesis and storage is critical due to their susceptibility to hydrolysis.

Molecular Structure Analysis

Structure

Amoxicillin has a molecular formula of C1616H1919N33O55S, while clavulanate potassium has a molecular formula of C88H88KNO55.

Molecular Structures:

  • Amoxicillin:
    • Structure: Contains a beta-lactam ring fused to a thiazolidine ring.
  • Clavulanate Potassium:
    • Structure: Features a bicyclic structure with a beta-lactam ring.

Data

  • Amoxicillin Molecular Weight: Approximately 365.4 g/mol
  • Clavulanate Potassium Molecular Weight: Approximately 237.3 g/mol
Chemical Reactions Analysis

Reactions

The primary reaction involving amoxicillin and clavulanate potassium occurs when they are administered together:

  1. Inhibition Reaction: Clavulanate binds to beta-lactamase enzymes produced by bacteria, preventing them from hydrolyzing the beta-lactam ring of amoxicillin.
  2. Bactericidal Activity: Amoxicillin inhibits cell wall synthesis in susceptible bacteria, leading to bacterial lysis.

Technical Details

Mechanism of Action

The mechanism of action for amoxicillin and clavulanate potassium involves two key processes:

  1. Cell Wall Synthesis Inhibition (Amoxicillin):
    • Amoxicillin binds to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting transpeptidation and leading to cell lysis.
  2. Beta-Lactamase Inhibition (Clavulanate):
    • Clavulanate binds irreversibly to beta-lactamase enzymes, preventing them from hydrolyzing the beta-lactam ring of amoxicillin, thus preserving its antibacterial activity.

Data

  • Half-Life: Amoxicillin approximately 1.3 hours; clavulanic acid approximately 1 hour.
  • Bioavailability: Amoxicillin around 93%; clavulanate around 60%.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water; slightly soluble in alcohol
  • Stability: Sensitive to moisture; should be stored in a dry environment.

Chemical Properties

  • pH Range for Stability: Most stable at pH 6–7.
  • Degradation Products: Hydrolysis can lead to inactive forms of both compounds.
Applications

Scientific Uses

Amoxicillin and clavulanate potassium are used in various clinical settings for:

  • Treatment of respiratory tract infections (e.g., pneumonia, bronchitis)
  • Management of urinary tract infections
  • Treatment of skin and soft tissue infections
  • Prophylaxis in surgical procedures where infection risk is high.

This combination is particularly effective against organisms that produce beta-lactamases, making it a valuable tool in combating antibiotic resistance.

Historical Development and Rationale for Combination Therapy

Origins of β-Lactamase Inhibitor Discovery in Antibiotic Resistance Mitigation

The escalating crisis of β-lactamase-mediated antibiotic resistance emerged rapidly following penicillin’s clinical introduction. By the 1960s, bacterial enzymes capable of hydrolyzing β-lactam rings rendered penicillin ineffective against Staphylococcus aureus and critical Gram-negative pathogens like Haemophilus influenzae and Moraxella catarrhalis [1] [6]. This catalytic destruction involves a serine residue in β-lactamases (Ambler classes A, C, D) forming a transient acyl-enzyme complex that cleaves the β-lactam ring, inactivating antibiotics like amoxicillin [2] [6].

In 1972, researchers isolated clavulanic acid—a clavam metabolite produced by Streptomyces clavuligerus—which demonstrated negligible antibacterial activity but potent β-lactamase inhibition [1] [3]. Unlike traditional antibiotics, clavulanate’s fused oxazolidine-β-lactam structure acts as a "suicide inhibitor": it irreversibly acylates β-lactamases, forming stable intermediates that permanently deactivate the enzyme [5] [10]. This mechanism preserved amoxicillin’s activity against β-lactamase-producing strains, enabling synergistic bactericidal effects [3] [6].

Table 1: Key Milestones in β-Lactamase Inhibitor Discovery

YearEventSignificance
1940Penicillinase identified in Staphylococcus aureusFirst bacterial enzyme shown to inactivate penicillin [6]
1972Clavulanic acid isolated from Streptomyces clavuligerusPotent β-lactamase inhibitor identified with sacrificial inhibition mechanism [1]
1978First clinical study of amoxicillin-clavulanate (Augmentin)Demonstrated efficacy against β-lactamase-producing respiratory infections [3]

Chronological Evolution of Amoxicillin-Clavulanate Synergy in Clinical Practice

The pairing of clavulanate with amoxicillin was strategically driven by pharmacokinetic compatibility. Both compounds exhibit similar oral bioavailability, serum half-lives (~1 hour), and urinary excretion profiles, enabling co-formulation [3] [5]. Early clinical trials in 1978–1980 validated the combination’s efficacy:

  • A landmark Lancet study (1978) showed 90% cure rates in bronchopulmonary infections caused by β-lactamase-producing Branhamella catarrhalis [3].
  • Urinary tract infection trials (1979) demonstrated superiority over amoxicillin alone against resistant Escherichia coli and Proteus species [3].

The 2:1 amoxicillin-to-clavulanate ratio (e.g., 500 mg/125 mg) optimized bacterial killing while minimizing clavulanate-related toxicity. By 1981, Augmentin launched in the UK, followed by FDA approval in 1984 [1] [5]. Subsequent innovations included high-dose formulations (2000 mg amoxicillin/125 mg clavulanate) to combat penicillin-resistant Streptococcus pneumoniae and pharmacokinetically enhanced versions for multidrug-resistant infections [1] [10].

Patent Landscapes and Global Commercialization Strategies (1977–Present)

Patent protection for amoxicillin-clavulanate began with Beecham Group’s core patents (1977–1980) covering:

  • Composition of matter (clavulanate salts + β-lactams)
  • Manufacturing processes for clavulanic acid [1] [4]

Global commercialization accelerated post-1984, with strategic licensing to GlaxoSmithKline (GSK). Patent extensions were secured via:1) Formulation patents: Chewable tablets, suspensions with improved palatability2) Dosing regimen patents: Twice-daily extended-release versions [1] [4]

Post-2010, generics entered major markets, but "evergreening" persists through:

  • Combination patents with newer β-lactams (e.g., ceftaroline-avibactam)
  • Process patents for clavulanate synthesis efficiency [4] [7]

Notably, patent filings for clavulanate-containing compositions grew by 149% annually (1988–2020), outpacing the background pharmaceutical patent growth rate of 104%. This reflects sustained innovation pressure to counter resistance [9].

Table 2: Molecular Characteristics of Amoxicillin and Clavulanate Potassium

PropertyAmoxicillinClavulanate Potassium
Chemical ClassAminopenicillinClavam (β-lactamase inhibitor)
Molecular FormulaC₁₆H₁₉N₃O₅SC₈H₈KNO₅
MechanismBinds penicillin-binding proteins (PBPs)Irreversible acylation of β-lactamases
Bioavailability~95% (oral)~60% (oral)
Protein Binding18%25%

Properties

Product Name

Amoxicillin and clavulanate potassium

IUPAC Name

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C24H27KN4O10S

Molecular Weight

602.7 g/mol

InChI

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7?;/m11./s1

InChI Key

DWHGNUUWCJZQHO-VXMVAJKNSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

Synonyms

Amox clav
Amox-clav
Amoxi Clavulanate
Amoxi-Clavulanate
Amoxicillin Clavulanic Acid
Amoxicillin Potassium Clavulanate Combination
Amoxicillin-Clavulanic Acid
Amoxicillin-Potassium Clavulanate Combination
Amoxycillin Clavulanic Acid
Amoxycillin, Clavulanate Potentiated
Amoxycillin-Clavulanic Acid
Augmentin
BRL 25000
BRL-25000
BRL25000
Clavulanate Potentiated Amoxycillin
Clavulin
Co amoxiclav
Co-amoxiclav
Coamoxiclav
Potassium Clavulanate Amoxicillin Combination
Potassium Clavulanate-Amoxicillin Combination
Spektramox
Synulox

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)C(/C(=C/CO)/O2)C(=O)[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.